1,2,3-Metheno-1H-indene, 2,3-dihydro-
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Overview
Description
1,2,3-Metheno-1H-indene, 2,3-dihydro- is an organic compound with the molecular formula C10H8 and a molecular weight of 128.1705 g/mol . It is a bicyclic hydrocarbon that features a fused ring system, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1,2,3-Metheno-1H-indene, 2,3-dihydro- typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure . Industrial production methods may involve catalytic hydrogenation of indene derivatives under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
1,2,3-Metheno-1H-indene, 2,3-dihydro- undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the compound to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3-Metheno-1H-indene, 2,3-dihydro- has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,3-Metheno-1H-indene, 2,3-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3-Metheno-1H-indene, 2,3-dihydro- can be compared with other similar compounds such as:
1,2,3-Metheno-1H-benz(f)indene, 2,3-dihydro-: This compound has a similar fused ring structure but with additional benzene rings, making it more complex.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: This compound features additional functional groups, making it more reactive and suitable for different applications.
The uniqueness of 1,2,3-Metheno-1H-indene, 2,3-dihydro- lies in its simpler structure, which makes it a versatile building block for various chemical syntheses.
Properties
CAS No. |
34305-47-0 |
---|---|
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
tetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene |
InChI |
InChI=1S/C10H8/c1-2-4-6-5(3-1)7-9-8(6)10(7)9/h1-4,7-10H |
InChI Key |
PLEXSVUROUFKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C3C4C2=C1 |
Origin of Product |
United States |
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